molecular formula C12H15Cl2NO B5677483 1-(2,3-dichlorobenzyl)-4-piperidinol

1-(2,3-dichlorobenzyl)-4-piperidinol

Cat. No.: B5677483
M. Wt: 260.16 g/mol
InChI Key: NDZGUYPUCKQBJQ-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorobenzyl)-4-piperidinol is a piperidine derivative featuring a 2,3-dichlorobenzyl substitution at the 1-position and a hydroxyl group at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological receptors, such as dopamine D3 ligands . Its synthesis typically involves nucleophilic substitution between 4-piperidinol and 2,3-dichlorobenzyl chloride (CAS 3290-01-5), a reactive alkylating agent .

Properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-3-1-2-9(12(11)14)8-15-6-4-10(16)5-7-15/h1-3,10,16H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZGUYPUCKQBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position on the Benzyl Group

Variations in the dichloro-substitution pattern on the benzyl group significantly alter steric and electronic properties:

Compound Benzyl Substitution Key Properties
1-(2,3-Dichlorobenzyl)-4-piperidinol 2,3-dichloro Moderate steric hindrance; balanced electronic effects for receptor binding
4-(3,4-Dichlorobenzyl)piperidine HCl 3,4-dichloro Increased electron-withdrawing effect; potential for altered metabolic stability
[1-(2,6-Dichlorobenzyl)-piperidin-4-yl]-methanol 2,6-dichloro High steric hindrance; reduced planarity may limit membrane permeability

Impact : The 2,3-dichloro configuration optimizes interactions with hydrophobic pockets in receptor binding sites, as seen in dopamine D3 ligands .

Functional Groups on the Piperidine Ring

The nature of substituents at the 4-position of piperidine influences solubility, lipophilicity, and bioactivity:

Compound 4-Position Group LogP (Predicted) Solubility (mg/mL)
This compound -OH ~2.1 10–15 (aqueous)
Ethyl 1-(2,3-Dichlorobenzyl)piperidine-4-carboxylate -COOEt ~3.8 <1 (aqueous)
[1-(2,6-Dichlorobenzyl)-piperidin-4-yl]-methanol -CH2OH ~1.9 20–25 (aqueous)

Key Findings :

  • The hydroxyl group in 4-piperidinol enhances water solubility, critical for oral bioavailability.
  • Ethyl esters (e.g., AB13156 ) increase lipophilicity, favoring blood-brain barrier penetration but reducing metabolic stability due to esterase susceptibility.
  • The primary alcohol in [1-(2,6-dichlorobenzyl)-piperidin-4-yl]-methanol offers intermediate solubility but weaker receptor affinity compared to secondary alcohols .

Core Heterocyclic Structure

Replacement of piperidine with pyrrolidine or piperazine alters conformational flexibility and binding kinetics:

Compound Heterocycle Biological Relevance
This compound Piperidine Preferred for CNS-targeting ligands due to optimal ring size and rigidity
1-(1-(2,3-Dichlorobenzyl)pyrrolidin-3-yl)-triazole derivative Pyrrolidine Increased flexibility; triazole moiety introduces hydrogen-bonding capabilities
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)pentanamide Piperazine Enhanced basicity; common scaffold for dopamine receptor antagonists

Structural Insights :

  • Piperidine derivatives exhibit a balance between rigidity and flexibility, making them versatile scaffolds.
  • Piperazine-containing compounds (e.g., ) show higher basicity, improving ionic interactions with receptor residues .

Challenges :

  • 2,6-Dichloro-substituted precursors (e.g., 2,6-dichlorobenzyl bromide) are less commercially available, complicating synthesis .
  • Steric hindrance in 2,3-dichloro derivatives may slow alkylation reactions, requiring optimized conditions .

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